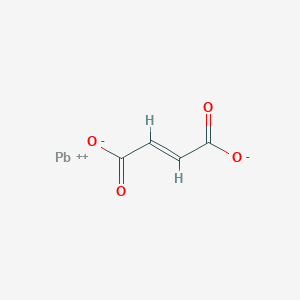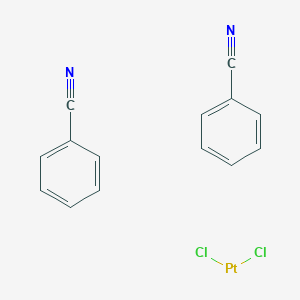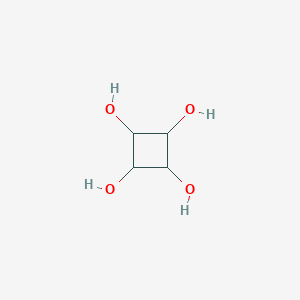![molecular formula C7H10Cl2 B078286 (1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane CAS No. 14627-75-9](/img/structure/B78286.png)
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane, also known as (+)-trans-ACBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (+)-trans-ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating neuronal activity. Specifically, (+)-trans-ACBD has been shown to enhance the activity of GABA receptors, which can lead to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, (+)-trans-ACBD has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of glutamate, another neurotransmitter involved in neuronal activity, and to have antioxidant properties. Additionally, (+)-trans-ACBD has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using (+)-trans-ACBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (+)-trans-ACBD is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (+)-trans-ACBD is its high cost compared to other compounds that may have similar effects. Additionally, (+)-trans-ACBD may have limited solubility in certain solvents, which can make it difficult to work with in some experimental setups.
未来方向
There are several potential future directions for research involving (+)-trans-ACBD. One area of interest is its potential use in the treatment of neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, (+)-trans-ACBD may have applications in the field of organic synthesis, particularly as a chiral auxiliary. Further research is also needed to fully understand the mechanism of action of (+)-trans-ACBD and its effects on neuronal activity and mitochondrial function. Finally, there may be potential applications for (+)-trans-ACBD in other fields, such as materials science or catalysis.
合成方法
(+)-trans-ACBD can be synthesized through a multi-step process involving the reaction of cyclohexene with chlorine gas to form 1,2-dichlorocyclohexane, followed by a Diels-Alder reaction with maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The anhydride can then be converted to (+)-trans-ACBD through a series of steps involving reduction, hydrolysis, and decarboxylation.
科学研究应用
(+)-trans-ACBD has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to have anticonvulsant and neuroprotective properties, as well as the ability to increase dopamine release in the brain. Additionally, (+)-trans-ACBD has been investigated for its potential use as a chiral auxiliary in organic synthesis reactions.
属性
CAS 编号 |
14627-75-9 |
|---|---|
产品名称 |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC 名称 |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6+,7- |
InChI 键 |
FRNCOQMOHQNWML-RNGGSSJXSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2Cl)Cl |
SMILES |
C1CC2CC1C(C2Cl)Cl |
规范 SMILES |
C1CC2CC1C(C2Cl)Cl |
同义词 |
Bicyclo[2.2.1]heptane, 2,3-dichloro-, (1R,2S,3R,4S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




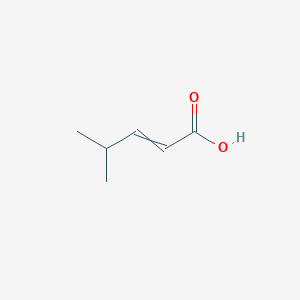
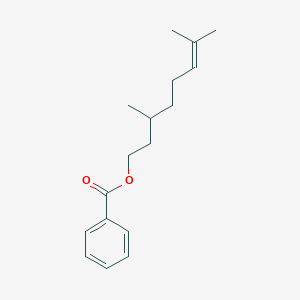
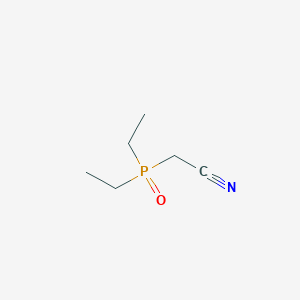

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
